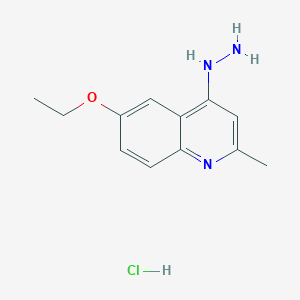

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride

Description

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride is a quinoline derivative characterized by an ethoxy group at position 6, a hydrazino group at position 4, and a methyl group at position 2. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 265.73 g/mol. The ethoxy group enhances solubility in polar solvents compared to halogenated analogs, while the hydrazino moiety provides nucleophilic reactivity, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

(6-ethoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKLVWIDTJOMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589141 | |

| Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071572-37-6 | |

| Record name | 6-Ethoxy-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and the product is then purified and converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in creating derivatives that may have enhanced properties or novel applications.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 10 |

- Anticancer Activity: Investigations into the anticancer properties reveal that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased levels of apoptotic markers such as caspase-3 and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology.

Medicine

Current research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanisms of action may involve interactions with specific molecular targets and pathways, potentially inhibiting certain enzymes or interfering with cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Ethoxy-4-hydrazino-2-methylquinoline | Moderate | High | Kinase inhibition |

| 4-Hydrazino-6-methoxyquinoline | Low | Moderate | Unknown |

| Hydrazine derivatives | Variable | High | Reactive oxygen species generation |

This comparison indicates that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between 6-ethoxy-4-hydrazino-2-methylquinoline hydrochloride and analogous compounds:

Key Observations:

- Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound improves aqueous solubility compared to chloro or bromo analogs, which are more lipophilic and may exhibit stronger membrane penetration but lower bioavailability .

- Hydrazino vs. Carbohydrazide: The hydrazino group (-NH-NH₂) is more nucleophilic than carbohydrazide (-CONH-NH₂), enabling faster Schiff base formation in drug design .

Stability and Metabolic Considerations

- Chlorinated Analogs : Chlorine substituents may increase hepatotoxicity risks due to reactive metabolite formation, whereas ethoxy groups are generally safer .

Biological Activity

Introduction

6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride (CAS No. 1071572-37-6) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula and features a quinoline structure that is known for various biological properties. The synthesis typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine hydrate, followed by purification to obtain the hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 257.73 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 10 |

The results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation in various types of cancer, including breast and colon cancer.

Case Study: Anticancer Effects

In vitro studies showed that treatment with this compound resulted in:

- Cell Cycle Arrest: Significant arrest at the G1 phase.

- Apoptosis Induction: Increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

These findings highlight its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors, leading to altered gene expression associated with cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Table 3: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Ethoxy-4-hydrazino-2-methylquinoline | Moderate | High | Kinase inhibition |

| 4-Hydrazino-6-methoxyquinoline | Low | Moderate | Unknown |

| Hydrazine derivatives | Variable | High | Reactive oxygen species generation |

The comparison shows that while all compounds possess some level of biological activity, this compound stands out for its dual antimicrobial and anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.